Etretinat-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

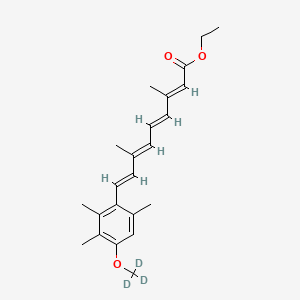

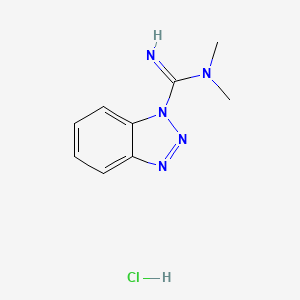

Etretinate-d3 is a deuterium-labeled derivative of Etretinate, a second-generation retinoid. Retinoids are synthetic analogs of vitamin A and are known for their role in regulating cell proliferation, differentiation, and apoptosis. Etretinate-d3 is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Etretinate due to the presence of deuterium, which acts as a stable isotope tracer .

Wissenschaftliche Forschungsanwendungen

Etretinate-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and pharmacokinetics of Etretinate in biological systems.

Drug Development: Helps in understanding the metabolic stability and bioavailability of Etretinate.

Biological Research: Used in studies related to cell proliferation, differentiation, and apoptosis, particularly in the context of severe psoriasis and other keratinizing disorders

Wirkmechanismus

Target of Action

Etretinate-d3, a deuterium-labeled form of Etretinate, is a synthetic aromatic retinoid . The primary targets of Etretinate-d3 are the retinoic acid receptors . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . Like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes . It is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

Etretinate-d3, like other retinoids, is involved in various biochemical pathways. It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . The effects of retinoids are mediated through binding to and activation of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR), which regulate cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Etretinate-d3 is extensively metabolized, and only traces of the unchanged drug are eliminated in urine . The terminal elimination half-life of Etretinate after long-term treatment is up to 120 days . The systemic availability of Etretinate-d3 varies significantly among individuals, ranging from 15% to 90% .

Result of Action

The active metabolite responsible for Etretinate-d3’s effects, acitretin, is a retinoid . Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis . It therefore reduces the thickening of the skin, plaque formation, and scaling .

Action Environment

The action of Etretinate-d3 can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemische Analyse

Biochemical Properties

Etretinate-d3, like its parent compound Etretinate, is expected to interact with various biomolecules in the body. It is thought to bind to retinoic acid receptors, which are nuclear receptors involved in regulating gene expression . This interaction can influence various biochemical reactions in the body.

Cellular Effects

Etretinate-d3 is believed to have significant effects on cellular processes. The active metabolite responsible for Etretinate’s effects, acitretin, is a retinoid that works by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . Therefore, Etretinate-d3 may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Etretinate, has a long elimination half-life . This suggests that Etretinate-d3 may also have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the parent compound, Etretinate, can cause dose-dependent mucocutaneous toxicity . Therefore, it is possible that Etretinate-d3 could also exhibit dosage-dependent effects.

Metabolic Pathways

Etretinate-d3 is likely to be involved in similar metabolic pathways as Etretinate. Etretinate is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Therefore, Etretinate-d3 may also interact with various enzymes or cofactors in these metabolic pathways.

Transport and Distribution

It is known that retinoid concentrations in skin are rather low in contrast to subcutaneous fat tissue . This suggests that Etretinate-d3 may also be transported and distributed in a similar manner.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Etretinate-d3 involves the incorporation of deuterium into the Etretinate molecule. This process typically starts with the synthesis of the deuterated precursor, followed by its conversion into Etretinate-d3. The key steps include:

Deuteration of Precursors:

Esterification: The deuterated precursor undergoes esterification to form the final Etretinate-d3 compound.

Industrial Production Methods: Industrial production of Etretinate-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is often used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Etretinate-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Conversion of Etretinate-d3 to its oxidized forms.

Reduction: Reduction of Etretinate-d3 to its reduced forms.

Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Etretinate-d3 .

Vergleich Mit ähnlichen Verbindungen

Isotretinoin: Another retinoid used for severe acne treatment.

Acitretin: The active metabolite of Etretinate, used for similar dermatological conditions.

Tretinoin: A retinoid used for acne and acute promyelocytic leukemia.

Comparison:

Etretinate vs. Isotretinoin: Etretinate has a longer half-life and is more lipophilic compared to Isotretinoin, making it more suitable for chronic conditions.

Etretinate vs. Acitretin: Acitretin is the active metabolite of Etretinate and has a shorter half-life, reducing the risk of teratogenicity.

Etretinate vs. Tretinoin: Tretinoin is primarily used topically, whereas Etretinate is used systemically .

Etretinate-d3’s unique deuterium labeling makes it a valuable tool in scientific research, providing insights into the pharmacokinetics and metabolic pathways of retinoids.

Eigenschaften

IUPAC Name |

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-ISBRFZOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B563671.png)